2-(5-Chloro-2-methylphenyl)ethan-1-amine
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Overview
Description
2-(5-Chloro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenethylamine, characterized by the presence of a chlorine atom and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Amine: The alcohol is then converted to the corresponding amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as methoxy, ethoxy, or other alkyl groups.
Scientific Research Applications
2-(5-Chloro-2-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenethylamine: A similar compound with a methyl group on the benzene ring but lacking the chlorine atom.
2-(5-Bromo-2-methylphenyl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine: Contains a methoxy group in addition to the chlorine atom.
Uniqueness
2-(5-Chloro-2-methylphenyl)ethan-1-amine is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(5-chloro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
ZSKKBZJLSHZKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CCN |
Origin of Product |
United States |
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